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Compound of Interest

Compound Name: 4-Fluoro-4'-methylbenzophenone

Cat. No.: B1335496 Get Quote

Introduction: The continuous demand for higher agricultural productivity and the emergence of

resistance to existing pesticides necessitate the development of novel agrochemicals with

improved efficacy, selectivity, and environmental profiles. This document provides detailed

application notes and experimental protocols for the synthesis of three distinct classes of

modern agrochemicals: a fungicide based on a 1,2,3,4-tetrahydroquinoline scaffold, an

anthranilic diamide insecticide, and a pyrido[2,3-d]pyrimidine herbicide. These examples

showcase contemporary synthetic strategies and provide researchers in agrochemical

discovery with practical methodologies.

I. Fungicide: Pyrazole Derivatives Containing
1,2,3,4-Tetrahydroquinoline
Application Note: Pyrazole-containing compounds are a well-established class of fungicides.

The incorporation of a 1,2,3,4-tetrahydroquinoline moiety, a scaffold found in various natural

products, can lead to the discovery of novel fungicides with potent and broad-spectrum activity.

The following protocols describe the synthesis and evaluation of pyrazole derivatives bearing

this privileged scaffold.

Experimental Protocols
Protocol 1: Synthesis of Intermediate 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (3)

Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1, 1.33 g, 10 mmol) in

dichloromethane (20 mL) in a 100 mL round-bottom flask, add triethylamine (1.52 g, 15
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mmol).

Addition of Reagent: Cool the mixture to 0 °C in an ice bath and add acetyl chloride (2, 0.86

g, 11 mmol) dropwise with stirring.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

Work-up: Pour the reaction mixture into 50 mL of water and extract with dichloromethane (3

x 30 mL).

Purification: Combine the organic layers, wash with saturated brine (50 mL), dry over

anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is

purified by column chromatography on silica gel (petroleum ether:ethyl acetate = 5:1, v/v) to

afford the title compound.

Protocol 2: General Procedure for the Synthesis of Pyrazole Carboxamide Derivatives (10a-j)

Reaction Setup: In a 50 mL round-bottom flask, dissolve the appropriate pyrazole carboxylic

acid (9, 1.1 mmol) in thionyl chloride (5 mL).

Activation: Add a catalytic amount of DMF and reflux the mixture for 2 hours. Remove the

excess thionyl chloride under reduced pressure to obtain the corresponding acyl chloride.

Coupling Reaction: Dissolve the crude acyl chloride in 10 mL of anhydrous dichloromethane.

In a separate flask, dissolve 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (3, 1 mmol) and

triethylamine (1.5 mmol) in 10 mL of anhydrous dichloromethane.

Addition: Add the acyl chloride solution dropwise to the solution of the amine at 0 °C.

Reaction: Stir the reaction mixture at room temperature for 4-6 hours until the reaction is

complete (monitored by TLC).

Work-up: Pour the reaction mixture into 50 mL of water and extract with dichloromethane (3

x 30 mL).

Purification: Combine the organic layers, wash with saturated brine (50 mL), dry over

anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is
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purified by column chromatography on silica gel to afford the final pyrazole carboxamide

derivatives.

Data Presentation
Table 1: Synthesis of Pyrazole Carboxamide Derivatives (10a-j)
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Compound R Yield (%) m.p. (°C)
1H NMR
(CDCl3,
ppm)

HRMS (m/z)
[M+H]+

10d 3-CF3 85 128-130

8.02 (s, 1H),

7.65-7.15 (m,

8H), 3.85 (t,

2H), 2.80 (t,

2H), 2.05 (m,

2H)

414.1378

10e 4-Cl 88 155-157

7.95 (s, 1H),

7.50-7.10 (m,

8H), 3.82 (t,

2H), 2.78 (t,

2H), 2.01 (m,

2H)

380.1063

10h 3-Br 82 141-143

8.00 (s, 1H),

7.60-7.12 (m,

8H), 3.84 (t,

2H), 2.79 (t,

2H), 2.03 (m,

2H)

424.0558

10i 4-F 90 148-150

7.98 (s, 1H),

7.45-7.05 (m,

8H), 3.83 (t,

2H), 2.78 (t,

2H), 2.02 (m,

2H)

364.1359

10j 4-CH3 86 135-137

7.90 (s, 1H),

7.40-7.08 (m,

8H), 3.81 (t,

2H), 2.77 (t,

2H), 2.35 (s,

3H), 2.00 (m,

2H)

360.1610
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Table 2: In Vitro Fungicidal Activity of Compounds 10d, 10e, 10h, 10i, and 10j (EC50 in μg/mL)

[1][2]

Compound Valsa mali
Sclerotinia
sclerotiorum

Gaeumannomyces
graminis var. tritici

10d 8.54 12.31 4.12

10e 7.98 10.55 3.89

10h 9.12 14.78 5.03

10i 10.23 15.64 6.18

10j 11.54 18.21 7.25

Pyraclostrobin 1.23 2.54 1.87
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Caption: Synthetic pathway for pyrazole carboxamide fungicides.
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II. Insecticide: Novel Anthranilic Diamides
Containing N-Pyridylpyrazoles
Application Note: Anthranilic diamides are a major class of insecticides that act as potent

activators of insect ryanodine receptors.[3][4] Modifications of the N-pyridylpyrazole moiety

have led to the discovery of new insecticides with enhanced activity and a broader spectrum

against lepidopteran pests.[5][6][7] The following protocols detail the synthesis of a novel

anthranilic diamide insecticide.

Experimental Protocols
Protocol 3: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (6)

Reaction Setup: To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic

acid (5, 3.02 g, 10 mmol) in 50 mL of dry toluene, add oxalyl chloride (1.52 g, 12 mmol) and

a catalytic amount of DMF.

Reaction: Stir the mixture at 60 °C for 2 hours.

Isolation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl

chloride and toluene to yield the crude acid chloride 6, which is used in the next step without

further purification.

Protocol 4: Synthesis of 2-amino-N-(1-cyanopropan-2-yl)-5-chloro-3-methylbenzamide (8)

Reaction Setup: To a solution of 2-amino-5-chloro-3-methylbenzoic acid (7, 1.86 g, 10 mmol)

in 50 mL of anhydrous acetonitrile, add 1-amino-1-cyanopropane (1.0 g, 12 mmol) and HATU

(4.56 g, 12 mmol).

Reaction: Stir the mixture at room temperature for 12 hours.

Work-up: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x

50 mL).

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution

(50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under
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reduced pressure. The crude product is purified by column chromatography on silica gel

(petroleum ether:ethyl acetate = 3:1, v/v) to afford compound 8.

Protocol 5: General Procedure for the Synthesis of Anthranilic Diamide Derivatives (9)

Reaction Setup: To a solution of amine 8 (10 mmol) in 50 mL of anhydrous acetonitrile, add

pyridine (1.19 g, 15 mmol).

Addition: Add a solution of the acid chloride 6 (10 mmol) in 20 mL of anhydrous acetonitrile

dropwise at 0 °C.

Reaction: Stir the reaction mixture at room temperature for 6 hours.

Work-up: Pour the reaction mixture into 100 mL of ice water.

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from

ethanol to afford the pure anthranilic diamide 9.

Data Presentation
Table 3: Synthesis of Anthranilic Diamide Derivative (9)

Compound Yield (%) m.p. (°C)
1H NMR
(CDCl3, ppm)

HRMS (m/z)
[M+H]+

9 78 210-212

10.51 (s, 1H),

8.45 (d, 1H),

8.15 (d, 1H),

7.80 (s, 1H), 7.65

(s, 1H), 7.55 (dd,

1H), 7.40 (s, 1H),

4.85 (m, 1H),

2.80 (m, 2H),

2.30 (s, 3H), 1.50

(d, 3H)

549.0081

Table 4: Insecticidal Activity of Compound 9 against Mythimna separata and Plutella

xylostella[5][6]
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Compound
Concentration
(mg/L)

Mythimna separata
(% Mortality)

Plutella xylostella
(% Mortality)

9 10 100 100

1 90 85

0.1 60 50

Chlorantraniliprole 10 100 100

1 95 90

0.1 70 65
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Caption: Workflow for synthesis and insecticidal evaluation.

III. Herbicide: Pyrido[2,3-d]pyrimidine Derivatives
Application Note: Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds with a broad

range of biological activities, including herbicidal effects.[8][9] These compounds can act as

inhibitors of key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) or

protoporphyrinogen oxidase (PPO). The synthesis of novel substituted pyrido[2,3-d]pyrimidines

is a promising strategy for the development of new herbicides.[8]
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Experimental Protocols
Protocol 6: Synthesis of 2-chloro-N-(phenylcarbamoyl)nicotinamide (11)

Reaction Setup: To a solution of 2-chloronicotinic acid (10, 1.58 g, 10 mmol) in 30 mL of

anhydrous toluene, add thionyl chloride (1.43 g, 12 mmol) and a catalytic amount of DMF.

Reaction: Reflux the mixture for 3 hours and then remove the solvent and excess thionyl

chloride under reduced pressure.

Coupling: Dissolve the resulting acid chloride in 30 mL of anhydrous acetonitrile and add a

solution of phenylurea (1.36 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in 20 mL of

acetonitrile.

Reaction: Stir the mixture at room temperature for 12 hours.

Isolation: Pour the reaction mixture into 100 mL of ice water and collect the precipitate by

filtration. Wash the solid with water and dry to afford compound 11.

Protocol 7: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (12)

Reaction Setup: To a solution of 2-chloro-N-(phenylcarbamoyl)nicotinamide (11, 10 mmol) in

50 mL of DMF, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol)

portionwise at 0 °C.

Reaction: Stir the mixture at room temperature for 1 hour.

Alkylation: Add the appropriate alkyl halide (e.g., methyl iodide, 1.56 g, 11 mmol) and stir at

room temperature for 8 hours.

Work-up: Pour the reaction mixture into 200 mL of ice water and extract with ethyl acetate (3

x 70 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product is purified by column

chromatography on silica gel to give the final product 12.
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Data Presentation
Table 5: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (12)

Compoun
d

R1 R2 Yield (%) m.p. (°C)
1H NMR
(CDCl3,
ppm)

HRMS
(m/z)
[M+H]+

12a H CH3 75 188-190

8.80 (dd,

1H), 8.35

(dd, 1H),

7.60-7.30

(m, 6H),

3.60 (s,

3H)

281.0882

12b 4-F CH3 82 201-203

8.82 (dd,

1H), 8.38

(dd, 1H),

7.55-7.10

(m, 5H),

3.62 (s,

3H)

299.0788

12c 2,4-diF CH3 80 215-217

8.85 (dd,

1H), 8.40

(dd, 1H),

7.40-6.90

(m, 4H),

3.65 (s,

3H)

317.0693

Table 6: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives against Brassica campestris

and Echinochloa crus-galli (% Inhibition at 100 g/ha)[8]
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Compound Brassica campestris Echinochloa crus-galli

12a 65 55

12b 85 75

12c 95 88

Atrazine 98 92

Visualization
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Caption: SAR for herbicidal pyrido[2,3-d]pyrimidines.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1335496?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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